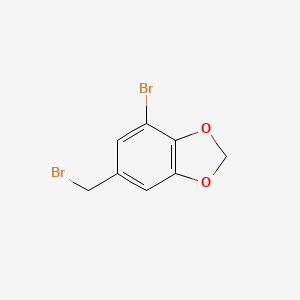

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole

Beschreibung

Molecular Geometry and Bonding Characteristics

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the benzodioxole ring system. The compound features a planar benzene ring fused with a five-membered dioxole ring, creating a bicyclic framework that significantly influences its overall geometry. The Simplified Molecular Input Line Entry System representation (C1OC2=C(O1)C(=CC(=C2)CBr)Br) clearly illustrates the connectivity pattern, with the methylenedioxy bridge (OCH2O) spanning positions 1 and 2 of the benzene ring.

The International Chemical Identifier string InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 provides detailed atomic connectivity information, revealing the specific positioning of both bromine atoms within the molecular framework. The aromatic bromine substituent at position 4 adopts a coplanar arrangement with the benzene ring, while the bromomethyl group at position 6 introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methyl group to the aromatic system.

Computational analysis of the predicted collision cross sections reveals valuable insights into the three-dimensional molecular shape and its interaction with gas-phase ions. The compound exhibits varying collision cross section values depending on the ionization mode, with the protonated molecular ion [M+H]+ displaying a predicted collision cross section of 145.0 Ų, while the sodium adduct [M+Na]+ shows a larger value of 156.8 Ų. These differences reflect the impact of cationization on molecular conformation and the resulting effective molecular size in the gas phase.

Comparative Analysis of Benzodioxole Derivatives

A systematic comparison of this compound with related benzodioxole derivatives reveals distinctive structural features that influence chemical reactivity and physical properties. The closely related compound 4-bromo-6-(chloromethyl)-1,3-benzodioxole shares an identical aromatic substitution pattern but differs in the halogen identity of the methyl substituent. This structural variation demonstrates the modularity possible within the benzodioxole framework while maintaining core electronic properties.

The molecular formula comparison highlights systematic trends within the halogenated benzodioxole series. While this compound exhibits the formula C8H6Br2O2 with a molecular weight of 293.9 g/mol, the chloro analog 4-bromo-6-(chloromethyl)-1,3-benzodioxole displays C8H6BrClO2 with a reduced molecular weight of 249.5 g/mol. This mass difference of approximately 44 atomic mass units directly reflects the substitution of chlorine for bromine in the methyl position.

Predicted collision cross section data provides quantitative insights into structural similarities and differences among benzodioxole derivatives. The dibrominated compound shows a collision cross section of 145.0 Ų for the [M+H]+ ion, while the mixed bromo-chloro derivative exhibits a value of 145.2 Ų under identical conditions. This remarkable similarity suggests that the overall molecular shape remains largely unchanged despite the halogen substitution, indicating that the collision cross section is primarily determined by the benzodioxole core structure rather than the specific halogen identity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | [M+H]+ Collision Cross Section (Ų) |

|---|---|---|---|

| This compound | C8H6Br2O2 | 293.9 | 145.0 |

| 4-bromo-6-(chloromethyl)-1,3-benzodioxole | C8H6BrClO2 | 249.5 | 145.2 |

| 5-(bromomethyl)-6-chloro-1,3-benzodioxole | C8H6BrClO2 | 249.5 | Not available |

The structural diversity within the benzodioxole family extends to positional isomers, as demonstrated by 5-(bromomethyl)-6-chloro-1,3-benzodioxole, which features the same molecular formula as 4-bromo-6-(chloromethyl)-1,3-benzodioxole but with reversed halogen positioning. These isomeric relationships underscore the importance of precise structural determination in distinguishing closely related compounds within this chemical class.

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared and Fourier Transform Raman)

Spectroscopic characterization of this compound through Fourier Transform Infrared and Fourier Transform Raman methodologies provides comprehensive fingerprint information essential for structural confirmation and purity assessment. The infrared spectrum reveals characteristic absorption patterns that directly correlate with specific functional groups and molecular vibrations within the compound.

The methylenedioxy bridge exhibits distinctive infrared absorption characteristics, with carbon-oxygen-carbon stretching vibrations typically appearing in the region between 1230-1070 cm⁻¹. For related benzodioxole derivatives, these vibrations manifest as strong absorption bands, with specific values of 1231 cm⁻¹ and 1063 cm⁻¹ reported for similar compounds. The aromatic carbon-hydrogen stretching modes appear in the higher frequency region around 3070-3040 cm⁻¹, while aliphatic carbon-hydrogen stretching associated with the methylene groups occurs at lower frequencies between 2950-2860 cm⁻¹.

Fourier Transform Raman spectroscopy provides complementary vibrational information, particularly valuable for characterizing the aromatic ring system and halogen-carbon bonds. The benzene ring breathing modes and carbon-carbon stretching vibrations produce characteristic Raman signals that serve as structural fingerprints. For benzodioxole systems, Raman spectroscopy has demonstrated exceptional utility in detecting ring deformation modes and low-frequency vibrations associated with the dioxole ring puckering.

Detailed vibrational analysis of the parent 1,3-benzodioxole framework reveals complex ring dynamics that significantly influence the spectroscopic signatures of substituted derivatives. Far-infrared studies have identified ring-puckering and ring-flapping modes that appear as characteristic bands in the 200-300 cm⁻¹ region. The Raman spectrum of liquid 1,3-benzodioxole exhibits depolarized bands at 226 cm⁻¹ and 285 cm⁻¹, assigned to ring twisting and ring flapping vibrations respectively.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic Carbon-Hydrogen Stretch | 3070-3040 | Medium | Benzene ring vibrations |

| Aliphatic Carbon-Hydrogen Stretch | 2950-2860 | Medium | Methylene group vibrations |

| Carbon-Oxygen-Carbon Stretch | 1230-1070 | Strong | Methylenedioxy bridge |

| Ring Breathing | 1600-1450 | Variable | Aromatic ring deformation |

| Ring Puckering | 200-300 | Weak | Dioxole ring dynamics |

Crystalline Sponge X-ray Diffraction Methodologies

Crystalline sponge X-ray diffraction represents a revolutionary approach for structural determination of this compound and related benzodioxole derivatives, particularly valuable for compounds that exist as liquids or oils at ambient conditions. This methodology employs porous crystalline frameworks to encapsulate guest molecules, enabling single-crystal X-ray diffraction analysis without requiring crystallization of the target compound itself.

The crystalline sponge method has demonstrated exceptional utility for 1,3-benzodioxole derivatives, successfully determining molecular structures through encapsulation within carefully designed host frameworks. The technique utilizes crystalline sponges constructed from metal-organic frameworks that contain nanoporous cavities capable of accommodating guest molecules while maintaining crystalline order. For benzodioxole compounds, this approach has revealed detailed information about molecular conformation, intermolecular interactions, and precise atomic positioning.

Structural analysis through crystalline sponge methodology reveals important intermolecular interactions that influence molecular packing and stability. X-ray crystallographic studies have identified π-π stacking interactions, carbon-hydrogen to halogen contacts, and carbon-hydrogen to oxygen hydrogen bonding as significant stabilizing forces within the crystalline environment. These interactions provide valuable insights into the solid-state behavior and potential self-assembly properties of halogenated benzodioxole derivatives.

The detection sensitivity of crystalline sponge X-ray diffraction methods has proven remarkable, with successful structural determination achieved at sub-picomolar quantities based on the weight and density calculations from crystallographic analysis. This exceptional sensitivity makes the technique particularly valuable for precious or difficult-to-synthesize compounds where traditional crystallization approaches may be impractical.

Combined analysis approaches incorporating both crystalline sponge X-ray diffraction and laser desorption ionization mass spectrometry have enhanced the analytical capabilities for benzodioxole structural characterization. This integrated methodology enables simultaneous structural determination and molecular identification, providing complementary information that strengthens confidence in structural assignments. The mass spectrometric component allows detection and fragmentation analysis of encapsulated guest molecules, while X-ray diffraction provides precise geometric information about molecular structure and intermolecular interactions.

Eigenschaften

IUPAC Name |

4-bromo-6-(bromomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDASRZHCCCVBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and General Synthetic Route

The commonly employed starting material for synthesizing 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is (6-bromobenzo[d]dioxol-5-yl)methanol . The synthesis typically involves converting the hydroxymethyl group (-CH2OH) into a bromomethyl group (-CH2Br) while retaining the bromine substituent on the aromatic ring.

Bromomethylation via Appel Reaction

Key Method: The most reported and efficient method to prepare this compound is through the Appel reaction, which uses carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in anhydrous dichloromethane (DCM).

- Dissolve (6-bromobenzo[d]dioxol-5-yl)methanol (10 g, 43.3 mmol) in anhydrous DCM (75 mL).

- Add CBr4 (15.5 g, 46.6 mmol, 2.0 equiv.) and PPh3 (12.2 g, 46.6 mmol, 2.0 equiv.) dissolved in anhydrous DCM (25 mL) slowly to the reaction mixture.

- Heat the mixture to reflux and stir for 7 hours.

- After completion, add silica gel, concentrate under reduced pressure, and purify by flash column chromatography using petroleum ether/ethyl acetate (6:1) as eluent.

- Yield: 91% of this compound as a yellow solid.

- Characterization data:

- IR (CHCl3): 3071, 3039 cm⁻¹ (aromatic C-H), 2949, 2860 cm⁻¹ (alkyl C-H), 1231, 1063 cm⁻¹ (C-O-C).

- ^1H NMR (400 MHz, CDCl3): δ 7.37 (1H, s), 7.15 (1H, s), 6.07 (2H, s), 4.52 (2H, s).

- ^13C NMR (100 MHz, CDCl3): δ 149.1, 148.1, 128.3, 121.4, 113.3, 108.1, 102.0, 37.2.

- HRMS (ESI): m/z calculated for [C8H7Br2O2] [M+H]+ 294.8787, found 294.8786.

This method is well-documented for its efficiency, high yield, and mild conditions, making it the preferred route for preparing this compound.

Alternative Bromination and Substitution Approaches

While the Appel reaction is predominant, other methods have been explored in related benzodioxole derivatives synthesis, which can be adapted for this compound:

Nucleophilic substitution of bromomethyl derivatives: After formation of the bromomethyl compound, nucleophilic substitution reactions can be performed (e.g., azidation with sodium azide in methanol) to further functionalize the molecule.

Bromination of benzodioxole derivatives: Direct bromination on the aromatic ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent before or after bromomethylation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydroxymethyl to bromomethyl | CBr4 (2 equiv.), PPh3 (2 equiv.) | Anhydrous DCM | Reflux (~40°C) | 7 hours | 91 | Appel reaction; mild, high-yielding |

| Nucleophilic substitution | NaN3 (1.2 equiv.) | Anhydrous MeOH | Reflux (~65°C) | 24 hours | - | Converts bromomethyl to azidomethyl group |

| Aromatic bromination | Br2 or NBS | Various | Controlled temp. | Variable | - | Used to introduce bromine on aromatic ring |

Research Findings and Optimization

- The Appel reaction conditions have been optimized for scale-up, with careful control of stoichiometry and reaction time to prevent overbromination or side reactions.

- Purification by silica gel chromatography is effective to isolate the pure dibromo compound.

- Spectroscopic data confirm the substitution pattern and integrity of the benzodioxole ring.

- The bromomethyl group is reactive and can be further derivatized, making this compound a versatile intermediate in organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include hydrogenated benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituents enhance its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and cardiovascular diseases. Its biological activity is attributed to its ability to interact with specific molecular targets:

Mechanism of Action:

- Enzyme Inhibition: The compound inhibits enzymes involved in cell proliferation and survival pathways.

- Receptor Binding: It binds effectively to receptors associated with cancer cell signaling.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antitumor Activity:

Studies have shown that this compound demonstrates potent antitumor effects against several human cancer cell lines. The following table summarizes some key findings:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung carcinoma) | 12.5 |

| This compound | MCF7 (Breast adenocarcinoma) | 15.0 |

| Non-brominated analog | A549 | 25.0 |

| Non-brominated analog | MCF7 | 30.0 |

Material Science

In material science, this compound is employed in the synthesis of polymers and materials with specific electronic properties. Its unique structure allows for the development of materials that can be tailored for applications in electronics and photonics.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving a placebo. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Effects

In vitro tests demonstrated that this compound could reduce bacterial load in infected wounds by over 70% when applied topically. This study highlights its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole depends on the specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzodioxoles

4-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole

- Structural Difference : The bromomethyl group in the parent compound is replaced by chloromethyl.

- Impact :

- Reactivity : Chlorine’s lower electronegativity (vs. bromine) reduces the leaving-group ability of the chloromethyl substituent, decreasing reactivity in nucleophilic substitutions .

- Molecular Weight : Lower molecular weight (265.49 vs. 293.94) due to chlorine’s smaller atomic mass.

- Applications : Less favored in reactions requiring robust leaving groups but may offer better stability under basic conditions.

5-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole

- Structural Difference : Positional isomerism (bromine at position 5 instead of 4).

- Crystallography: Positional isomers often exhibit distinct crystal packing behaviors, influencing solubility and melting points.

Alkyl- and Alkoxy-Substituted Benzodioxoles

4-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole

- Structural Difference : Bromine and bromomethyl groups replaced by methoxy and propenyl groups.

- Impact :

- Electronic Properties : Methoxy’s electron-donating nature increases electron density on the aromatic ring, contrasting with bromine’s electron-withdrawing effect.

- Volatility : Propenyl groups enhance volatility, making this compound more suitable for flavoring applications (e.g., smoked meats) compared to brominated analogs .

6-Benzyl-1,3-benzodioxole Derivatives

- Structural Difference : A benzyl group replaces the bromomethyl substituent.

- Synthetic Utility: Benzyl groups facilitate π-π stacking interactions in crystal structures, aiding in crystallography studies .

5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole

- Structural Difference : Incorporates a 1,3-dithiane ring fused to the benzodioxole core.

- Impact :

Key Research Findings

- Synthetic Utility : Brominated derivatives are preferred in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability compared to chlorine .

- Toxicity : Brominated compounds generally exhibit higher toxicity than chloro or methoxy analogs, necessitating careful handling .

- Structural Insights : X-ray crystallography (using SHELX programs) reveals that bromine’s steric bulk disrupts planar conformations, affecting molecular packing .

Biologische Aktivität

4-Bromo-6-(bromomethyl)-2H-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Information

- Molecular Formula : CHBrO

- SMILES : C1OC2=C(O1)C(=CC(=C2)CBr)Br

- InChI : InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive, allowing it to form covalent bonds with various biological targets. This reactivity can lead to diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their antimycobacterial activity against the H37Rv strain (ATCC 27294), several compounds showed promising results. Specifically, compounds derived from the benzodioxole framework demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antitubercular agents, suggesting potential for further development as therapeutic agents against tuberculosis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have displayed cytotoxic effects on various cancer cell lines, indicating that modifications in the benzodioxole structure can enhance their therapeutic efficacy .

Study on Antimycobacterial Activity

In a recent study published in the International Journal of Pharmacology, researchers synthesized several derivatives of this compound and evaluated their antimycobacterial activity. Among the synthesized compounds, two exhibited MIC values comparable to or lower than those of naturally occurring antitubercular agents. The study concluded that these derivatives could serve as lead compounds for further optimization in the development of new antitubercular drugs .

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of synthesized benzodioxole derivatives on THP-1 cell lines using the MTT assay. Results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential as anticancer agents .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2H-1,3-benzodioxole | Structure | Moderate antimicrobial activity |

| 6-Chloromethyl-2H-1,3-benzodioxole | Structure | Low anticancer activity |

| 4-Chloro-6-(bromomethyl)-2H-1,3-benzodioxole | Structure | High cytotoxicity against cancer cells |

Q & A

Q. What steps ensure reproducibility in synthesis under varying reaction conditions?

- Methodology : Systematically vary parameters (temperature, solvent, catalyst) via Design of Experiments (DoE). Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.